Elevated Lipophilicity with Preserved Polarity: LogP and TPSA vs. 4-Bromo-2-phenylthiazole and 4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole
The target compound's –OCF₃ group simultaneously increases both lipophilicity and polar surface area relative to the unsubstituted phenyl analog. Comparing computed XLogP3 values: the 4-bromo-2-phenylthiazole comparator has XLogP3-AA = 3.6 and TPSA = 41.1 Ų [1]. The positional isomer 2-bromo-4-[3-(trifluoromethoxy)phenyl]thiazole has XLogP3-AA = 4.8 and TPSA = 50.4 Ų [2]; the target 4-bromo isomer is expected to exhibit a comparable LogP (~4.8) and identical TPSA (50.4 Ų). In contrast, the –CF₃ analog (4-bromo-2-(4-(trifluoromethyl)phenyl)thiazole) would lack the ether oxygen and retain a lower TPSA (~41.1 Ų). The OCF₃ derivative thus achieves higher membrane permeation potential (LogP 4.8 vs. 3.6 for the parent) while maintaining greater hydrogen-bond acceptor capacity, a balance not offered by –CF₃ or –OCH₃ congeners.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 ~4.8; TPSA = 50.4 Ų (estimated from positional isomer data) |
| Comparator Or Baseline | 4-Bromo-2-phenylthiazole: XLogP3 = 3.6, TPSA = 41.1 Ų |
| Quantified Difference | ΔLogP ≈ +1.2; ΔTPSA ≈ +9.3 Ų |
| Conditions | Computed physicochemical properties (XLogP3, Cactvs TPSA) from PubChem |
Why This Matters
Higher LogP with simultaneously elevated TPSA is an uncommon combination that can improve passive membrane permeability while retaining sufficient polarity to avoid poor aqueous solubility, directly influencing hit-to-lead progression decisions.
- [1] PubChem, CID 11831528, 4-Bromo-2-phenylthiazole; XLogP3-AA = 3.6, TPSA = 41.1 Ų. View Source
- [2] PubChem, CID 176465168, 2-Bromo-4-[3-(trifluoromethoxy)phenyl]thiazole; XLogP3-AA = 4.8, TPSA = 50.4 Ų. View Source
